N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxy-3-nitrobenzamide
CAS No.:
Cat. No.: VC10257055
Molecular Formula: C17H16N2O6
Molecular Weight: 344.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H16N2O6 |
---|---|
Molecular Weight | 344.32 g/mol |
IUPAC Name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxy-3-nitrobenzamide |
Standard InChI | InChI=1S/C17H16N2O6/c1-2-23-14-5-3-11(9-13(14)19(21)22)17(20)18-12-4-6-15-16(10-12)25-8-7-24-15/h3-6,9-10H,2,7-8H2,1H3,(H,18,20) |
Standard InChI Key | SFMFSAPMUKBXBA-UHFFFAOYSA-N |
SMILES | CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCO3)[N+](=O)[O-] |
Canonical SMILES | CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCO3)[N+](=O)[O-] |
Introduction
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxy-3-nitrobenzamide is a synthetic organic molecule that combines the structural features of benzodioxin and nitrobenzamide. This compound is not explicitly mentioned in the provided search results, so we will construct a general overview based on related compounds and principles of organic chemistry.
Synthesis
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxy-3-nitrobenzamide would likely involve a reaction between a benzodioxin derivative and an activated nitrobenzoyl chloride in the presence of a base. This process is analogous to the synthesis of similar amide compounds, such as N-(3-chlorophenethyl)-4-nitrobenzamide, which involves the reaction of an amine with a nitrobenzoyl chloride .
Related Compounds
-
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-nitrobenzamide: This compound has a similar structure but differs in the attachment point of the benzodioxin moiety .
-
N-(2,3-Dihydro-benzo14dioxin-6-yl)-2-[(2-ethoxy-phenyl)-methanesulfonyl-amino]-acetamide: Another compound with a benzodioxin core, but with a different functional group .
Data Table: Comparison of Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume